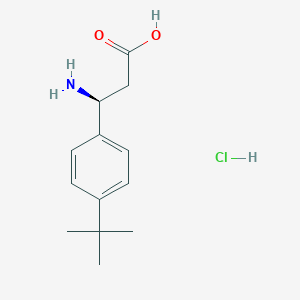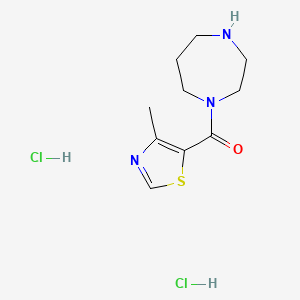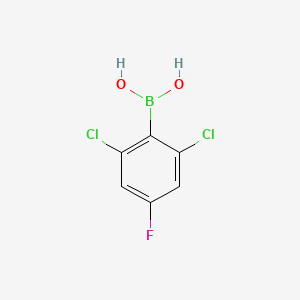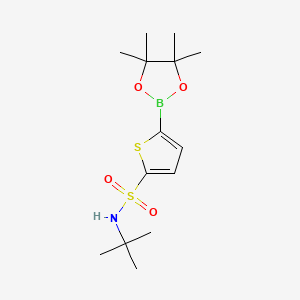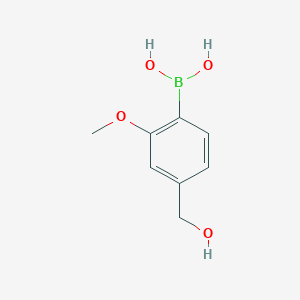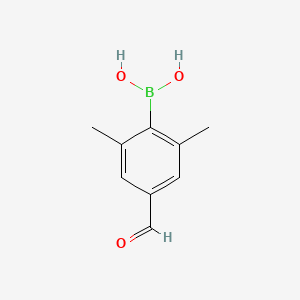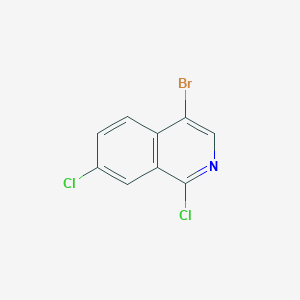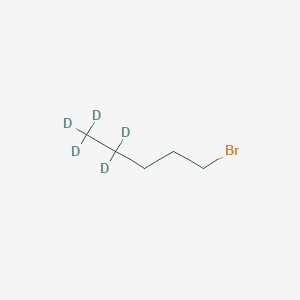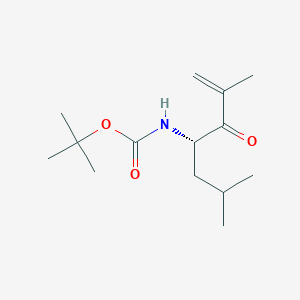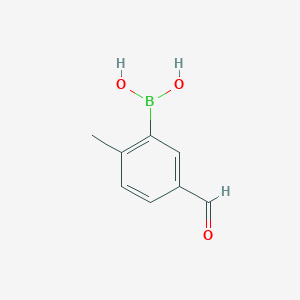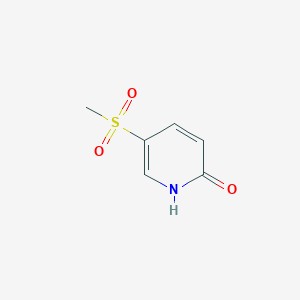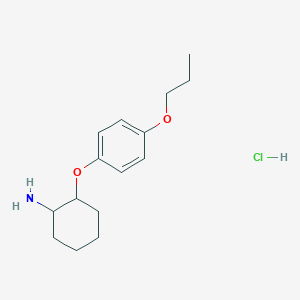
2-(4-Propoxyphenoxy)cyclohexan-1-amine hydrochloride
Overview
Description
2-(4-Propoxyphenoxy)cyclohexan-1-amine hydrochloride (2PPCH) is a cyclic amine that has been studied for its potential applications in scientific research. It is a derivative of the phenoxycyclohexylamine family and is structurally similar to other compounds such as phenoxybenzamine and cyclopentamine.
Scientific Research Applications
Analytical Chemistry Applications :
- The use of 2,4-dinitrofluorobenzene, which reacts easily with free amino groups including those in cyclohexane-based compounds, has been widely applied in protein analysis and amino acid determination (Dubin, 2003).
Catalysis and Organic Synthesis :
- The transformation of chlorophenols into cyclohexane using a Pd-Rh catalyst, highlighting the utility of cyclohexane derivatives in complex organic transformations (Bovkun, Sasson & Blum, 2005).
- Applications in biomimetic oxidation studies, where cyclohexane derivatives are used for alkane functionalization in aqueous solutions, emulating the action of the methane monooxygenase enzyme (Neimann et al., 1999).
Materials Science :
- The preparation and evaluation of mechano-electrical properties and chemical resistance of epoxy laminates using derivatives of cyclohexane, demonstrating the material's applicability in advanced composite materials (Kagathara & Parsania, 2001).
Medicinal Chemistry :
- Synthesis of various bioactive molecules, including dihydroquinoxaline derivatives, through the amination of cyclohexane-based compounds, demonstrating their role in the development of pharmaceuticals (Huang et al., 2019).
properties
IUPAC Name |
2-(4-propoxyphenoxy)cyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2.ClH/c1-2-11-17-12-7-9-13(10-8-12)18-15-6-4-3-5-14(15)16;/h7-10,14-15H,2-6,11,16H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKIIIGJWAHGGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)OC2CCCCC2N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Propoxyphenoxy)cyclohexan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



